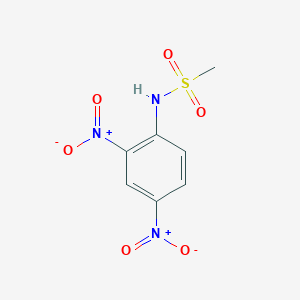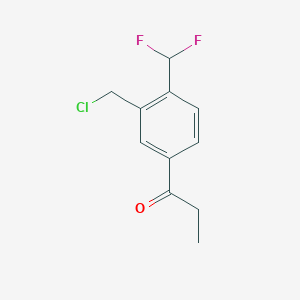
1-(3-(Chloromethyl)-4-(difluoromethyl)phenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Chloromethyl)-4-(difluoromethyl)phenyl)propan-1-one is an organic compound with a complex structure that includes chloromethyl and difluoromethyl groups attached to a phenyl ring
Méthodes De Préparation
The synthesis of 1-(3-(Chloromethyl)-4-(difluoromethyl)phenyl)propan-1-one typically involves multiple steps, starting with the preparation of the phenyl ring with the desired substituents. One common method involves the chloromethylation of a difluoromethyl-substituted benzene derivative, followed by the introduction of the propanone group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and scalability.
Analyse Des Réactions Chimiques
1-(3-(Chloromethyl)-4-(difluoromethyl)phenyl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(3-(Chloromethyl)-4-(difluoromethyl)phenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to study biological pathways.
Industry: It can be used in the production of specialty chemicals or as a precursor for materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(3-(Chloromethyl)-4-(difluoromethyl)phenyl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl and difluoromethyl groups can enhance the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Comparaison Avec Des Composés Similaires
1-(3-(Chloromethyl)-4-(difluoromethyl)phenyl)propan-1-one can be compared with similar compounds such as:
1-(3-(Chloromethyl)-5-(trifluoromethyl)phenyl)propan-1-one: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its reactivity and applications.
1-(3-(Chloromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one:
Propriétés
Formule moléculaire |
C11H11ClF2O |
|---|---|
Poids moléculaire |
232.65 g/mol |
Nom IUPAC |
1-[3-(chloromethyl)-4-(difluoromethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C11H11ClF2O/c1-2-10(15)7-3-4-9(11(13)14)8(5-7)6-12/h3-5,11H,2,6H2,1H3 |
Clé InChI |
DQSKGCDUCMTOQL-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=CC(=C(C=C1)C(F)F)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


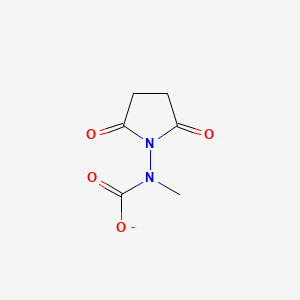
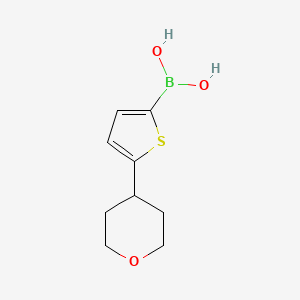
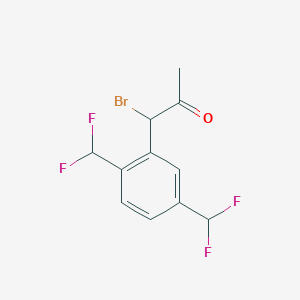
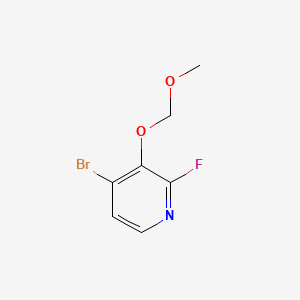
![(R)-2-amino-6-(4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)hexanoic acid](/img/structure/B14073179.png)
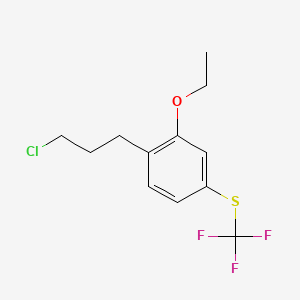
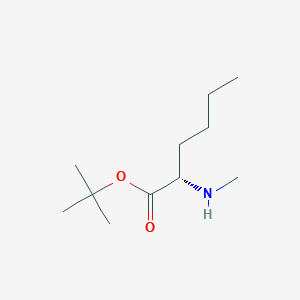
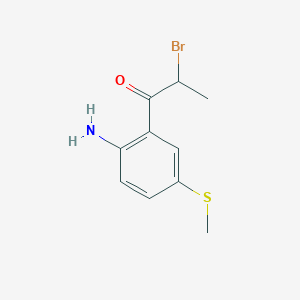
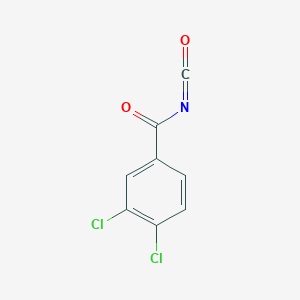
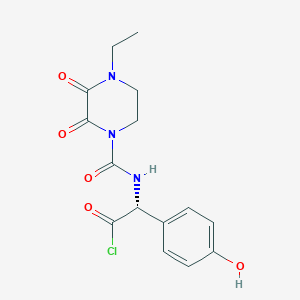
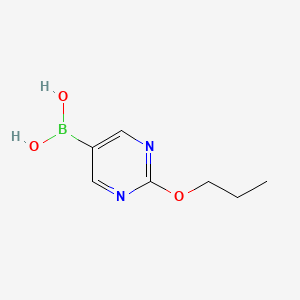
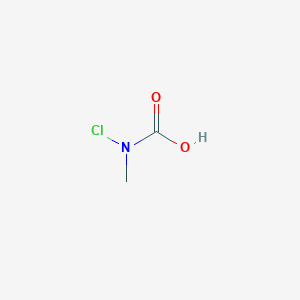
![(1S, 5R)-1-Hydroxymethyl-2-aza-bicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester](/img/structure/B14073219.png)
